molecular formula C23H23ClN2O5S B492849 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690962-36-8

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B492849
CAS No.: 690962-36-8
M. Wt: 475g/mol
InChI Key: CJWJLAUQAABZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 3-chlorobenzene to form 3-chlorobenzenesulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the sulfonamide intermediate.

    Coupling with Dimethoxyphenylethylamine: Finally, the sulfonamide intermediate is coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is utilized in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Inhibitor studies for enzymes and receptors.

    Medicine: Potential therapeutic agent for diseases involving specific molecular targets.

    Industry: Intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzamide moiety may interact with receptor sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorobenzenesulfonamido)-N-phenylbenzamide
  • 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]aniline

Uniqueness

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual functionality allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-11-6-16(14-22(21)31-2)12-13-25-23(27)17-7-9-19(10-8-17)26-32(28,29)20-5-3-4-18(24)15-20/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWJLAUQAABZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.